Ethyl 4-benzylmorpholine-3-carboxylate
Description
Ethyl 4-benzylmorpholine-3-carboxylate (CAS 1219383-86-4) is a morpholine-derived carboxylic acid ester with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . It is characterized by a morpholine ring substituted with a benzyl group at the 4-position and an ethyl ester at the 3-position. The compound is typically stored under dry conditions at 2–8°C to ensure stability . Current safety data indicate warnings for hazards related to ingestion (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-benzylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXRZXOBIJTJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogs
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Ethyl 4-benzylmorpholine-3-carboxylate?
- Methodology : Synthesis typically involves multi-step functionalization of morpholine derivatives. For example:
- Substitution reactions : Use nucleophilic reagents (e.g., amines, thiols) or electrophilic agents (e.g., benzyl halides) to introduce the benzyl group at the morpholine nitrogen.
- Esterification : Ethyl ester formation via carbodiimide-mediated coupling or acid-catalyzed esterification of the carboxylic acid precursor.
- Key reagents : LiAlH₄ or NaBH₄ for selective reductions, and PCC/KMnO₄ for oxidations .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
- NMR : Assign peaks for the morpholine ring (δ ~3.5–4.5 ppm for N-CH₂), benzyl protons (δ ~7.2–7.4 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
Advanced Research Questions
Q. How can data contradictions in crystallographic studies of this compound be resolved?
- Approach :
- Packing similarity analysis : Use Mercury’s Materials Module to compare crystal packing motifs with analogs (e.g., mthis compound) and identify polymorphism .
- Twinned data refinement : Apply SHELXL’s twin refinement tools for cases of pseudo-merohedral twinning or disorder .
- Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen-bond geometry with Mogul/PLATON validation tools .
Q. How can reaction yields be optimized for the synthesis of this compound?
- Methodology :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuCl₂) for coupling steps.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
- Temperature gradients : Use microwave-assisted synthesis for accelerated kinetics in cyclization steps.
Q. How do structural modifications (e.g., substituent variations) impact the bioactivity of morpholine-3-carboxylate derivatives?
- Comparative Analysis :
- Functional group effects : Replace the benzyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity and target binding .
- Ester vs. carboxylic acid : Ethyl esters enhance membrane permeability compared to free acids, as seen in anti-inflammatory quinoline analogs .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with enzyme inhibition (e.g., COX-2, CYP450) .
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